![molecular formula C16H24B2O4 B1289915 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene CAS No. 5565-36-6](/img/structure/B1289915.png)
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
Overview
Description
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene is a chemical compound with the following IUPAC name: 2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane . It is a boron-containing organic compound that exhibits interesting properties due to its unique structure .
Synthesis Analysis
The synthesis of 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene involves the reaction of appropriate boron reagents with a suitable precursor. While I don’t have specific details on the synthetic route, it likely includes boron-based coupling reactions or boronate ester formation. Researchers have explored various methods to access this compound, and further studies may optimize its synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene consists of a central benzene ring with two 5,5-dimethyl-1,3,2-dioxaborinan-2-yl groups attached at positions 1 and 4. The boron atoms contribute to its unique reactivity and potential applications .
Chemical Reactions Analysis
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, which are commonly used for functionalizing arylboronic acids. Its boron-containing groups allow for versatile transformations, making it valuable in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. It’s a popular method due to its efficiency and the wide applicability of the reaction.
Mechanism of Action
Safety and Hazards
Future Directions
Research on 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene continues to explore its applications in organic synthesis, materials science, and catalysis. Further investigations into its reactivity, stability, and potential biological activities are warranted. Additionally, efforts to optimize its synthesis and develop novel derivatives are ongoing .
properties
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O4/c1-15(2)9-19-17(20-10-15)13-5-7-14(8-6-13)18-21-11-16(3,4)12-22-18/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODHEZHZCJSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)B3OCC(CO3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629653 | |
Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5565-36-6 | |
Record name | 2,2′-(1,4-Phenylene)bis[5,5-dimethyl-1,3,2-dioxaborinane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5565-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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